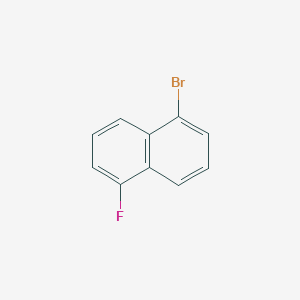

1-Bromo-5-fluoronaphthalene

説明

Significance of Halogenated Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Halogenated naphthalenes, organic compounds consisting of a naphthalene skeleton substituted with one or more halogen atoms, are of considerable importance in modern organic chemistry. researchgate.netchromatographyonline.com Their utility stems from the versatile reactivity of the carbon-halogen bond, which allows for a wide array of chemical transformations. researchgate.net These compounds serve as crucial building blocks and intermediates in the synthesis of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, pigments, and advanced materials like polymers and liquid crystals. numberanalytics.comchemimpex.comwikipedia.org

The presence of halogen substituents significantly influences the electronic properties and reactivity of the naphthalene ring. For instance, halogenation can enhance the reactivity of naphthalene towards certain reactions, making these derivatives ideal precursors for creating complex molecular structures through cross-coupling reactions such as the Suzuki and Sonogashira reactions. chemimpex.com Furthermore, the introduction of fluorine atoms can impart unique properties to the resulting molecules, a strategy often employed in the development of materials with enhanced performance and stability. chemimpex.comchemrxiv.org The stability and chemical inertness of many halogenated organic compounds also lead to their application as flame retardants and dielectric fluids. chromatographyonline.com

Research Trajectories for Bromo- and Fluoronaphthalenes

Research into bromo- and fluoronaphthalenes has followed several key trajectories, driven by their utility as synthetic intermediates and their unique physicochemical properties. Bromonaphthalenes are frequently utilized in cross-coupling reactions where the bromine atom acts as a good leaving group, facilitating the formation of new carbon-carbon bonds. chemimpex.com This makes them valuable starting materials for constructing complex organic frameworks.

Fluoronaphthalenes, on the other hand, are of particular interest due to the unique properties conferred by the fluorine atom, such as high thermal stability and altered electronic characteristics. chemrxiv.org The synthesis of fluoronaphthalenes can be achieved through methods like the diazotization of naphthylamine followed by a substitution reaction. chemicalbook.com Research has also explored the synthesis of perfluorohalogenated naphthalenes, which exhibit novel intermolecular interactions like σ-hole and π-hole bonding. chemrxiv.org

A significant area of research involves the use of bromo- and fluoronaphthalenes in the synthesis of functional materials. For example, 1-bromo-4-fluoronaphthalene (B1202307) is a key intermediate in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com Additionally, these compounds are used to create fluorescent probes for biological imaging. chemimpex.com The study of their vibrational spectra through techniques like FTIR and FT-Raman spectroscopy, combined with theoretical calculations, provides valuable insights into their molecular structure and properties. researchgate.net

Overview of Academic Interest in 1-Bromo-5-fluoronaphthalene

This compound, with the chemical formula C₁₀H₆BrF, has garnered academic interest primarily as a building block in organic synthesis. fluorochem.co.ukglpbio.com Its structure, featuring both a bromine and a fluorine atom on the naphthalene core, offers multiple reaction sites for further functionalization. This dual halogenation allows for selective chemical modifications, making it a versatile precursor for the synthesis of more complex and potentially bioactive molecules.

Academic research involving this compound often focuses on its application in the synthesis of novel organic compounds. For instance, it can be used in mechanochemical reactions, such as those involving Grignard reagents, to form new carbon-carbon bonds. mdpi.com The compound's reactivity and potential for creating diverse molecular architectures make it a subject of study in the development of new synthetic methodologies.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 315-56-0 fluorochem.co.ukglpbio.com |

| Molecular Formula | C₁₀H₆BrF fluorochem.co.ukglpbio.com |

| Molecular Weight | 225.057 g/mol cymitquimica.com |

| Purity | 97% apolloscientific.co.uk |

| Canonical SMILES | Fc1cccc2c(Br)cccc12 fluorochem.co.uk |

| InChI | InChI=1S/C10H6BrF/c11-9-4-2-1-3-8(12)6-5-7(9)10/h1-6H |

Further research continues to explore the synthetic potential of this compound and its derivatives in various fields of chemistry.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-5-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBZDDMAAQTLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504195 | |

| Record name | 1-Bromo-5-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-56-0 | |

| Record name | 1-Bromo-5-fluoronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of 1 Bromo 5 Fluoronaphthalene

Nucleophilic Aromatic Substitution Mechanisms in Halonaphthalenes

Nucleophilic aromatic substitution (SNAr) on halonaphthalenes can proceed through different mechanistic pathways, primarily distinguished by the presence or absence of a discrete intermediate. The nature of the substrate, the nucleophile, and the reaction conditions determine the operative mechanism.

In the absence of strong electron-withdrawing groups to activate the naphthalene (B1677914) ring, nucleophilic substitution can proceed through a reactive aryne intermediate, in this case, a naphthyne. This elimination-addition mechanism is typically initiated by a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent.

The process begins with the abstraction of a proton from a carbon atom adjacent to one of the halogen substituents. For 1-bromo-5-fluoronaphthalene, a strong base could abstract a proton from either the C2 or C8 position. Following proton abstraction, the resulting aryl anion undergoes a rapid elimination of the adjacent halide ion to form a highly strained, reactive naphthyne intermediate. This intermediate contains a formal triple bond within the aromatic ring system. The formation of this symmetrical intermediate can lead to a mixture of products, as the incoming nucleophile can attack either of the two carbons of the "triple bond." For instance, reaction via a 1,2-naphthyne intermediate would yield a mixture of 1- and 2-substituted products. The existence of these fleeting intermediates is often confirmed through trapping experiments, for example, by reacting them with dienes like furan (B31954) in a [4+2] cycloaddition reaction.

Nucleophilic aromatic substitution can also occur via an addition-elimination pathway, which can be either a stepwise or a concerted process.

The stepwise SNAr mechanism is the classical pathway, particularly for aromatic rings activated by strong electron-withdrawing groups. This two-step process involves the initial attack of the nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. For this mechanism to be favorable in halonaphthalenes, significant activation by other substituents is generally required.

Recent computational and experimental studies have provided evidence for a concerted SNAr (cSNAr) mechanism . In this pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step, proceeding through a single transition state without the formation of a stable Meisenheimer intermediate. This mechanism is more likely when the aromatic system is not heavily activated by electron-withdrawing groups and when the leaving group is sufficiently reactive (e.g., bromide or chloride). Given that this compound lacks strong activating groups, a concerted mechanism could be competitive with the benzyne (B1209423) pathway, depending on the specific nucleophile and reaction conditions.

| Mechanistic Pathway | Key Feature | Intermediate/Transition State | Typical Conditions |

| Elimination-Addition | Formation of a naphthyne | Benzyne (Naphthyne) Intermediate | Strong base (e.g., NaNH₂) |

| Stepwise SNAr | Formation of a stable anion | Meisenheimer Complex | Strong electron-withdrawing groups |

| Concerted SNAr | Single-step substitution | Single Transition State | Good leaving group, less activated ring |

Electrophilic Aromatic Substitution Reactivity of Halogenated Naphthalenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of EAS on this compound is governed by the inherent reactivity of the naphthalene nucleus and the directing effects of the two halogen substituents.

Naphthalene is inherently more reactive towards electrophiles than benzene (B151609), and substitution preferentially occurs at the C1 (α) position over the C2 (β) position. This preference is due to the greater stability of the carbocation intermediate (arenium ion) formed upon attack at C1, which can be resonance-stabilized while preserving one intact benzene ring. libretexts.org

The substituents already present on the ring—bromo at C1 and fluoro at C5—modify this intrinsic reactivity. Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I), which lowers the electron density of the ring and slows the rate of electrophilic attack. However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance (+R effect), stabilizing the positive charge in the arenium ion intermediate at those positions. libretexts.org

In this compound, we must consider the directing effects of both halogens:

The C1-Bromo Group: This group deactivates the ring but directs incoming electrophiles to the ortho (C2) and para (C4) positions. Theoretical studies on substituted naphthalenes suggest that a -I substituent at the 1-position strongly directs incoming groups to the 4- and 8-positions. researchgate.net

The C5-Fluoro Group: This group, located on the second ring, also deactivates its ring and directs ortho (C6) and para (C8) to itself.

Combining these effects, the most likely positions for electrophilic attack are C4 and C8, as they are activated by resonance from one halogen and are sterically accessible. The C4 position is para to the C1-bromo group, and the C8 position is para to the C5-fluoro group and peri to the C1-bromo group. The relative yields at these positions would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a significant role, especially at the C8 position.

| Position of Attack | Directing Influence | Stability of Intermediate |

| C4 | para to C1-Br | High (resonance stabilization from Br) |

| C8 | para to C5-F | High (resonance stabilization from F) |

| C2 | ortho to C1-Br | Moderate (some steric hindrance) |

| C6 | ortho to C5-F | Moderate (some steric hindrance) |

Cross-Coupling Reactions Involving this compound as a Building Block

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom makes this compound an excellent substrate for these transformations, particularly the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.govresearchgate.net this compound can serve as the halide partner, allowing for the introduction of a wide variety of aryl or vinyl substituents at the C1 position.

The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new organopalladium(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the organoboron compound to facilitate the transfer. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for the selective functionalization at the C1 position of this compound while leaving the C5-fluoro substituent intact. This chemoselectivity makes the compound a valuable and versatile building block for the synthesis of complex, substituted naphthalene derivatives. nih.gov

| Catalytic Cycle Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of the bromonaphthalene. | Pd(0) → Pd(II) |

| Transmetalation | The organic group (R') from the boronic acid replaces the bromide on the palladium complex. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups couple, forming a new C-C bond and regenerating the catalyst. | Pd(II) → Pd(0) |

Sonogashira Coupling and Other Carbon-Carbon Bond Forming Reactions

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, serves as a powerful tool for the formation of carbon-carbon bonds. While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established and can be extrapolated to this substrate. The reaction typically proceeds via a catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The greater reactivity of the C-Br bond compared to the C-F bond ensures that the Sonogashira coupling would selectively occur at the C1 position of this compound.

Other significant carbon-carbon bond-forming reactions applicable to this compound include the Suzuki-Miyaura and Heck couplings, both of which are cornerstone methods in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. Given the high reactivity of aryl bromides in Suzuki-Miyaura couplings, this compound is an excellent candidate for this transformation. The reaction would selectively form a new carbon-carbon bond at the C1 position, leaving the C-F bond intact.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction provides a direct method for the arylation of alkenes. Similar to the Sonogashira and Suzuki-Miyaura couplings, the Heck reaction would proceed at the more reactive C-Br bond of this compound.

A hypothetical data table for these reactions, based on general knowledge of similar substrates, is presented below to illustrate the expected outcomes.

Interactive Data Table: Predicted Carbon-Carbon Bond Forming Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Solvent (Typical) | Base (Typical) | Expected Product | Predicted Yield Range |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | 1-Fluoro-5-(phenylethynyl)naphthalene | Good to Excellent |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Water | Na₂CO₃ | 1-Fluoro-5-phenylnaphthalene | Good to Excellent |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | DMF | Triethylamine | 1-Fluoro-5-(2-phenylethenyl)naphthalene | Moderate to Good |

Note: This table is illustrative and based on general principles of cross-coupling reactions. Actual yields would depend on specific optimized reaction conditions.

Carbon-Halogen Bond Activation and Functionalization

The selective activation and functionalization of carbon-halogen bonds in polyhalogenated aromatic compounds is a key challenge in synthetic chemistry. In this compound, the significant difference in bond dissociation energies and polarities between the C-Br and C-F bonds allows for highly selective transformations.

C-Br Bond Reactivity in Diverse Chemical Transformations

The C-Br bond in this compound is the more reactive site for a wide array of chemical transformations, primarily due to its lower bond dissociation energy compared to the C-F bond. This preferential reactivity is consistently observed in palladium-catalyzed cross-coupling reactions. Studies on various bromo-naphthalene scaffolds have demonstrated the versatility of the C-Br bond in forming new carbon-carbon and carbon-heteroatom bonds.

The established order of reactivity for aryl halides in palladium-catalyzed oxidative addition, a key step in most cross-coupling catalytic cycles, is I > Br > Cl >> F. This trend firmly places the C-Br bond as the primary site of reaction in this compound, enabling the synthesis of a diverse library of 5-fluoro-1-substituted naphthalene derivatives. The selective functionalization of the C-Br bond allows for the introduction of various moieties, including alkyl, alkenyl, aryl, and alkynyl groups, as well as amines, ethers, and other functional groups through reactions like Buchwald-Hartwig amination and etherification.

C-F Bond Activation in Organic Synthesis and Functionalized Molecule Formation

The activation of the C-F bond in aromatic systems is a significantly more challenging endeavor due to its high bond strength and the low polarizability of the fluorine atom. Consequently, the C-F bond in this compound is generally considered inert under the standard conditions used for C-Br bond functionalization.

Activating the C-F bond typically requires harsh reaction conditions, specialized catalysts (often involving nickel or other transition metals with specific ligands), or the presence of directing groups that can facilitate the oxidative addition of the metal to the C-F bond. Research in the field of C-F bond activation is ongoing, with a focus on developing milder and more selective methods.

In the context of this compound, any attempt to functionalize the C-F bond would necessitate prior reaction at the C-Br position. Following the transformation of the bromo substituent, the resulting 5-fluoronaphthalene derivative could then be subjected to forcing conditions designed for C-F bond activation. However, achieving selective C-F bond activation without affecting other functional groups in the molecule remains a formidable synthetic challenge. The development of catalytic systems that can selectively cleave the C-F bond in the presence of other functionalities is a key area of contemporary research.

Advanced Spectroscopic Characterization and Elucidation of 1 Bromo 5 Fluoronaphthalene

Vibrational Spectroscopy for Molecular Structure Assignment

Vibrational spectroscopy, including FTIR and FT-Raman techniques, provides a "fingerprint" of a molecule by probing its characteristic vibrational modes. An analysis for 1-Bromo-5-fluoronaphthalene would typically involve identifying frequencies corresponding to C-H, C-F, and C-Br stretching and bending, as well as the vibrations of the naphthalene (B1677914) ring system.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

An FTIR spectrum for this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, C-C ring stretching, and out-of-plane bending deformations. The presence of the C-F and C-Br bonds would also give rise to specific, strong absorption bands in the fingerprint region. However, without experimental data or computational studies, a data table of specific vibrational frequencies and their assignments cannot be generated.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy, which is complementary to FTIR, is particularly sensitive to non-polar bonds. For this compound, it would be effective in characterizing the vibrations of the aromatic carbon skeleton. As with FTIR, a lack of published spectra prevents the creation of a detailed data table of Raman shifts and their corresponding vibrational modes.

Normal Coordinate Analysis and Vibrational Mode Assignment

Normal Coordinate Analysis (NCA) is a computational method used to assign specific vibrational modes to the observed peaks in FTIR and Raman spectra. This analysis relies on theoretical calculations, often using Density Functional Theory (DFT), to model the molecule's vibrational behavior. Such a computational study specifically for this compound does not appear to be available in the reviewed literature, precluding a definitive assignment of its 48 expected normal modes of vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would display signals for the six aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons and long-range coupling with the fluorine atom (¹⁹F) would provide critical information for assigning each signal to a specific proton on the naphthalene rings. Without access to an experimental spectrum, a table of chemical shifts and coupling constants cannot be provided.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum would show ten distinct signals, one for each carbon atom in the this compound molecule. The chemical shifts would be highly dependent on the attached substituents. The carbons directly bonded to the bromine (C1) and fluorine (C5) would be significantly affected, as would the carbons in their immediate vicinity. Detailed chemical shift assignments are contingent on experimental data which is currently unavailable.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for NMR studies. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance, corresponding to the fluorine atom at the C-5 position. The chemical shift of this signal is influenced by the electronic environment of the naphthalene ring system and the presence of the bromine substituent. Aromatic fluorine compounds typically display chemical shifts in the range of -100 to -170 ppm relative to CFCl₃. alfa-chemistry.com The electron-withdrawing nature of the bromine atom and the aromatic ring currents will deshield the fluorine nucleus, likely resulting in a chemical shift in the downfield region of this range.

The multiplicity of the ¹⁹F signal will be determined by its coupling to neighboring protons. In the structure of this compound, the fluorine atom at C-5 has two ortho protons (at C-4 and C-6) and one meta proton (at C-7). Therefore, the ¹⁹F signal is anticipated to appear as a doublet of doublets of doublets (ddd) due to these three couplings. The magnitude of the coupling constants (J-values) typically follows the order J(ortho) > J(meta) > J(para).

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value/Observation |

| Chemical Shift (δ) | Expected in the range of -100 to -140 ppm |

| Multiplicity | Doublet of doublets of doublets (ddd) |

| Coupling Constants | J(F-H_ortho) > J(F-H_meta) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. The molecular formula for this compound is C₁₀H₆BrF, with a calculated monoisotopic mass of approximately 225.96 Da. uni.lu

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, M⁺ and (M+2)⁺, at m/z values corresponding to the masses with each bromine isotope.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, initiated by the loss of the halogen substituents. The stability of the aromatic naphthalene core suggests that it will remain intact in many of the primary fragmentation steps. libretexts.org

Key predicted fragmentation pathways include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion [M-Br]⁺.

Loss of a fluorine radical (•F): This would lead to the [M-F]⁺ fragment ion.

Loss of hydrogen bromide (HBr): A rearrangement followed by the elimination of HBr could produce the [M-HBr]⁺ radical cation.

Loss of hydrogen fluoride (B91410) (HF): Similarly, the elimination of HF would result in the [M-HF]⁺ radical cation.

Loss of both halogens: Sequential loss of bromine and fluorine would produce a naphthalenyl cation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

| [C₁₀H₆BrF]⁺ | ~226 / 228 | Molecular ion (M⁺ / M+2⁺) |

| [C₁₀H₆F]⁺ | ~145 | Loss of •Br |

| [C₁₀H₆Br]⁺ | ~207 / 209 | Loss of •F |

| [C₁₀H₅F]⁺ | ~144 | Loss of HBr |

| [C₁₀H₅Br]⁺ | ~206 / 208 | Loss of HF |

| [C₁₀H₆]⁺ | ~126 | Loss of •Br and •F |

Electronic Spectroscopy for Excited State Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the naphthalene aromatic system.

Naphthalene itself exhibits three main absorption bands: a strong band around 220 nm (¹Bₐ transition), a band of moderate intensity around 275 nm (¹Lₐ transition), and a weaker, structured band around 312 nm (¹Lₑ transition). The introduction of substituents on the naphthalene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.

Both bromine and fluorine are auxochromes, meaning they can influence the absorption characteristics of the chromophore (the naphthalene ring). As halogens, they have a -I (inductive) effect and a +M (mesomeric) effect. For bromine and fluorine, the inductive effect generally outweighs the mesomeric effect. These substituents are likely to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The fine vibrational structure often observed in the spectrum of naphthalene may be less resolved in its substituted derivatives.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Approximate λmax in Naphthalene | Predicted Effect of Br and F Substituents |

| ¹Bₐ | ~220 nm | Slight bathochromic shift |

| ¹Lₐ | ~275 nm | Slight bathochromic shift |

| ¹Lₑ | ~312 nm | Slight bathochromic shift and potential loss of fine structure |

Computational and Theoretical Investigations of 1 Bromo 5 Fluoronaphthalene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundational step in the computational analysis of a molecule like 1-bromo-5-fluoronaphthalene involves determining its most stable three-dimensional structure and understanding the distribution of its electrons. This is achieved through sophisticated quantum chemical calculations.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Researchers would typically employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to perform a geometry optimization. This process iteratively adjusts the positions of the atoms until the lowest energy conformation of the molecule is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For substituted naphthalenes, these calculations can reveal distortions in the aromatic rings caused by the steric and electronic effects of the bromine and fluorine substituents.

Hartree-Fock (HF) and Post-HF Computational Methods

The Hartree-Fock (HF) method is another fundamental ab initio approach for approximating the Schrödinger equation. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced "post-HF" methods. A comparative analysis between HF and DFT results is common in computational studies. Although specific data for this compound is not available, studies on similar molecules often use these comparisons to benchmark the performance of different theoretical levels.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized molecular geometry is obtained, the same theoretical methods can be used to calculate the molecule's vibrational frequencies. These calculations are essential for interpreting experimental spectroscopic data and assigning specific molecular motions to observed spectral peaks.

Scaled Quantum Chemical Force Field Calculations

Theoretical frequency calculations often systematically overestimate experimental values. To correct this, researchers apply scaling factors to the computed force fields. This process, known as Scaled Quantum Chemical (SQC) force field analysis, yields theoretical frequencies that are in much better agreement with experimental data. The selection of the scaling factor is dependent on the theoretical method and basis set used.

Theoretical Prediction of Infrared and Raman Spectra

The calculated, scaled vibrational frequencies, along with their corresponding intensities (for IR) and activities (for Raman), allow for the generation of theoretical spectra. These simulated spectra are invaluable tools for assigning the peaks in experimentally recorded FT-IR and FT-Raman spectra. For this compound, these calculations would predict the characteristic vibrational modes, such as C-H stretching, C-C aromatic ring stretching, and the vibrations associated with the C-Br and C-F bonds.

Electronic Properties and Reactivity Descriptors

The electronic structure calculations also provide a wealth of information about the molecule's reactivity and electronic properties. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can gain insight into the molecule's chemical behavior.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive molecule. From these orbital energies, various global reactivity descriptors can be calculated, including:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors would quantify the reactivity of this compound, providing a theoretical basis for predicting its behavior in chemical reactions.

While the specific data tables and detailed findings for this compound are yet to be published, the established computational methodologies described provide a clear roadmap for its future theoretical exploration. Such a study would contribute valuable knowledge to the broader understanding of substituted polycyclic aromatic hydrocarbons.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

| Parameter | Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

This table provides illustrative values for HOMO-LUMO analysis of a substituted naphthalene (B1677914) and is not based on experimental data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactivity of a molecule. wolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green denotes regions of neutral potential.

For this compound, the MEP map would show a region of negative potential around the electronegative fluorine and bromine atoms, as well as over the π-system of the naphthalene ring. The precise distribution of these potentials would be influenced by the interplay of the inductive and resonance effects of the halogen substituents. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. rsc.org The electrostatic potential is a strong predictor of substituent effects on the electronic behavior in chemical reactions. rsc.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.com This analysis allows for the quantification of charge delocalization and hyperconjugative interactions. researchgate.net

| Interaction | Stabilization Energy (E(2)) (kcal/mol) (Illustrative) |

|---|---|

| LP(F) -> π(C-C) | 2.5 |

| LP(Br) -> π(C-C) | 1.8 |

This table presents illustrative stabilization energies from NBO analysis for a substituted aromatic system and is not based on experimental data for this compound.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. researchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. mdpi.com Molecules with large β values exhibit significant second-harmonic generation and other NLO phenomena. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the hyperpolarizability of molecules. researchgate.net

For a molecule to have a non-zero β value, it must possess a non-centrosymmetric charge distribution. In this compound, the substitution pattern breaks the symmetry of the naphthalene core, potentially leading to a significant dipole moment and first-order hyperpolarizability. The presence of electron-donating and electron-withdrawing groups can enhance the NLO response. While halogens are not the strongest activating or deactivating groups, their presence and relative positions in this compound would induce a molecular dipole and contribute to its NLO properties. A study on 1-bromonaphthalene (B1665260) suggested that it might have a reasonably good NLO behavior. nih.gov

Reaction Mechanism Elucidation through Computational Modeling (e.g., C-F bond activation)

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and energy barriers. researchgate.net One area of significant interest is the activation of carbon-halogen bonds, particularly the strong carbon-fluorine (C-F) bond.

In the context of this compound, computational studies could be employed to investigate the mechanisms of various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Of particular interest would be the selective activation of the C-Br versus the C-F bond. The C-Br bond is generally more reactive than the C-F bond, and computational modeling can quantify this difference by calculating the activation energies for the cleavage of each bond under different reaction conditions. These studies can help in designing selective synthetic strategies.

Conformational Stability and Energetic Landscape Analysis

While the naphthalene core of this compound is rigid, computational methods can be used to analyze its energetic landscape, particularly in the context of intermolecular interactions and potential for forming different crystal packing arrangements. The study of a molecule's free-energy landscape provides a detailed description of its stability and dynamic behavior. nih.gov

For this compound, computational analysis could explore the rotational barriers of the C-Br and C-F bonds, although these are expected to be minimal. More significantly, it can be used to study the formation of dimers and larger clusters, identifying the most stable intermolecular arrangements. This is crucial for understanding the solid-state properties of the compound, such as its crystal structure and melting point. The energetic landscape can reveal the relative stabilities of different polymorphs, which can have different physical properties.

Chemical Derivatization and Functionalization Strategies for 1 Bromo 5 Fluoronaphthalene

Introduction of Additional Functional Groups via Directed Substitution Reactions

The presence of bromine and fluorine atoms on the naphthalene (B1677914) core of 1-bromo-5-fluoronaphthalene directs the introduction of additional functional groups to specific positions. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the C1 position.

Furthermore, the existing substituents influence the regioselectivity of electrophilic aromatic substitution reactions. The naphthalene ring system is susceptible to reactions such as nitration, halogenation, and acylation, leading to the introduction of nitro, additional halogen, and acyl groups, respectively. The precise location of this new substituent is governed by the directing effects of the existing bromo and fluoro groups. For example, further bromination of bromonaphthalenes can be controlled to produce specific isomers like 1,5-dibromonaphthalene. researchgate.net

The manipulation of reaction conditions, such as temperature, solvent, and catalyst, allows for the selective synthesis of a wide array of functionalized derivatives. These directed substitution reactions are fundamental in expanding the chemical space accessible from this compound, providing a platform for the development of more complex molecules.

Table 1: Examples of Directed Substitution Reactions on Halogenated Naphthalenes

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Aryl-substituted naphthalene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted naphthalene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted naphthalene |

| Nitration | HNO₃, H₂SO₄ | Nitro-1-bromo-5-fluoronaphthalene |

| Further Bromination | Br₂, solvent, -30°C to 77°C | Dibromo-fluoronaphthalene |

Derivatization for Enhanced Analytical Detection and Separation

Modifying this compound with specific chemical tags can significantly improve its detectability and separation in analytical procedures. These strategies are crucial for trace analysis and complex mixture separation.

Naphthalene and its derivatives inherently possess chromophoric properties, absorbing ultraviolet light due to their aromatic nature. The introduction of additional chromophoric groups can shift the absorption maxima to longer wavelengths (bathochromic shift) and increase the molar absorptivity, enhancing detection sensitivity in UV-Visible spectroscopy. mdpi.comresearchgate.net

Derivatization reactions can introduce conjugated systems, such as styryl or azo groups, onto the naphthalene ring. These extended π-systems result in stronger absorption in the UV-Visible region, making the molecule more easily quantifiable, even at low concentrations. The specific absorption characteristics of the tagged molecule can also help in its identification within a complex matrix. The UV-visible spectra of naphthalene derivatives show strong ultraviolet absorption from π-π* transitions. researchgate.net

Table 2: Effect of Chromophore Tagging on UV-Visible Absorption of Naphthalene Derivatives

| Derivative | Added Chromophore | Typical λmax (nm) |

| Naphthalene | - | ~275, 312 |

| Silyl-substituted naphthalenes | Silyl groups | Shifted to longer wavelengths |

| Naphthalene with extended conjugation | Aryl, vinyl groups | > 320 |

Fluorophore Tagging for Sensitive Fluorescence Detection

Fluorescence-based detection offers significantly higher sensitivity compared to absorption spectroscopy. Naphthalene derivatives are known for their fluorescent properties and are used in the development of fluorescent probes. researchgate.netnih.govniscpr.res.in Attaching a fluorophore to this compound, or modifying the molecule to enhance its intrinsic fluorescence, is a powerful strategy for trace analysis.

Fluorophores are chemical compounds that re-emit light upon excitation and typically contain aromatic groups and π bonds. wikipedia.org The introduction of specific functional groups can modulate the fluorescence quantum yield and Stokes shift of the naphthalene core. For example, dansyl chloride is a common reagent used to introduce a highly fluorescent dansyl group. The resulting sulfonamide is intensely fluorescent and allows for the detection of minute quantities of the derivatized compound. Naphthalene-based fluorescent probes exhibit excellent sensing properties due to their hydrophobic nature and can be used for detecting various ions and biomolecules. nih.gov

Table 3: Common Fluorophore Tags for Naphthalene Derivatives

| Fluorophore Tag | Excitation λmax (nm) | Emission λmax (nm) |

| Dansyl | ~340 | ~520 |

| NBD (Nitrobenzoxadiazole) | ~465 | ~535 |

| Fluorescein | ~494 | ~521 |

Strategies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound may be amenable to direct GC-MS analysis, derivatization can be employed to improve its chromatographic behavior and mass spectrometric detection. nih.govwiley.com

For instance, if the molecule were to be functionalized with polar groups like hydroxyl or amino groups, derivatization to form less polar ethers, esters, or amides would be necessary to increase volatility and reduce peak tailing. Silylation is a common derivatization technique where an active hydrogen is replaced by a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS). This process increases the volatility and thermal stability of the compound, leading to improved chromatographic resolution and sensitivity. The mass spectrum of the derivatized compound will also exhibit characteristic fragmentation patterns that can aid in its identification. For halogenated naphthalenes, GC-MS analysis often involves a heated injection port and a column such as (5%-phenyl)-methylpolysiloxane. wiley.com

Formation of Complex Molecular Architectures and Extended Systems

This compound serves as a valuable building block in the synthesis of larger, more complex molecular structures and extended systems. Its rigid, planar aromatic core and the presence of two distinct halogen atoms at defined positions allow for its incorporation into a variety of molecular architectures.

Through sequential, site-selective cross-coupling reactions, this compound can be used to construct oligomeric and polymeric materials with defined connectivity. For example, the bromine atom can be reacted first, followed by a different reaction at another position on the ring that has been subsequently functionalized. This stepwise approach is crucial in the bottom-up synthesis of advanced materials. The synthesis of complex polymeric architectures often relies on the efficient attachment of functional sites to precursors. rsc.org

These complex structures can have applications in materials science, for example, as components of organic light-emitting diodes (OLEDs), liquid crystals, or as ligands for metal-organic frameworks (MOFs). The precise control over the molecular structure afforded by using well-defined building blocks like this compound is essential for tuning the properties of the final material. The combination of covalent and noncovalent reactions is important for achieving enhanced complexity and function in molecular systems. nih.gov

Advanced Applications and Materials Research Involving 1 Bromo 5 Fluoronaphthalene

Applications in Pharmaceutical and Agrochemical Synthesis

The presence of two different halogen atoms on the naphthalene (B1677914) scaffold of 1-bromo-5-fluoronaphthalene allows for selective chemical transformations, making it a versatile intermediate in the synthesis of functionalized molecules for the pharmaceutical and agrochemical industries. The bromine atom can readily participate in cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final product.

This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents. Its utility is highlighted in patent literature, where it serves as a starting material for the creation of complex heterocyclic structures. For instance, it has been employed in the synthesis of pyrimidine (B1678525) derivatives that are investigated as modulators of prostaglandin (B15479496) receptors, which play a role in various physiological and pathological processes, including cancer. google.com

In one patented synthetic route, this compound is used to prepare pyrimidine derivatives intended for the treatment of cancer by modulating the immune response. google.com The synthesis involves a sequence of reactions where the naphthalene moiety is incorporated into a larger molecular framework.

Another notable application is in the development of inhibitors for ubiquitin-activating enzymes. A patent describes the use of this compound in the synthesis of pyrazolopyrimidinyl inhibitors of this enzyme, which is a target in cancer therapy. google.com

Building upon its role as an intermediate, this compound is a precursor to a variety of bioactive molecules. The ability to selectively functionalize the molecule at the bromine and fluorine positions allows for the generation of a library of derivatives for biological screening. The resulting compounds, often containing the fluoronaphthalene core, are evaluated for their potential as new drugs or agrochemicals.

The pyrimidine derivatives synthesized from this compound are designed to interact with specific biological targets. google.com The fluoronaphthalene group in these molecules can contribute to the binding affinity and pharmacokinetic properties of the final compound. The development of such molecules is a critical aspect of modern drug discovery, aiming to produce more effective and selective treatments. google.comgoogle.com

Role in Advanced Materials Science

While the application of this compound in pharmaceutical synthesis is documented in patent literature, its role in advanced materials science is less specified in publicly available research. Chemical suppliers often list it as a material for research in electronics and polymer science, suggesting its potential in these areas. bldpharm.com The electronic properties of fluorinated and brominated aromatic compounds make them attractive candidates for various materials science applications.

There is no specific research found detailing the use of this compound in the development of OLEDs or OPVs. However, fluorinated and brominated naphthalene derivatives are generally of interest in organic electronics due to their potential to influence the energy levels and charge transport properties of organic semiconductors.

No specific studies were found that utilize this compound as an interfacial modulator in perovskite solar cells. The modification of interfaces in perovskite solar cells is an active area of research, and various organic molecules are being explored to improve device efficiency and stability. While the properties of this compound might suggest its potential in this application, there is no direct evidence of its use in this context in the available literature.

Q & A

Q. Optimization Strategies :

| Parameter | Impact on Yield | Optimal Range |

|---|---|---|

| Temperature | ↑ yield (70–90°C) | 80°C for fluorination |

| Catalyst Loading | Pd 2–5 mol% | 3 mol% Pd(PPh₃)₄ |

| Reaction Time | 12–24 hrs | 18 hrs for coupling |

Key Considerations : Monitor regioselectivity using HPLC or GC-MS to avoid di-substituted byproducts .

Advanced: How can conflicting toxicity data for this compound be reconciled across in vitro and in vivo studies?

Methodological Answer :

Discrepancies often arise from differences in metabolic activation, exposure pathways, or model systems. Follow this framework:

Assess Study Design : Compare dose ranges (e.g., in vitro IC₅₀ vs. in vivo LD₅₀), exposure duration, and metabolizing enzymes (e.g., cytochrome P450 activity in liver microsomes) .

Mechanistic Analysis : Use isotopic labeling (e.g., ¹⁸F or ⁷⁹Br) to track metabolic pathways. For example, hepatic glutathione conjugation may detoxify brominated intermediates in vivo but not in cell cultures .

Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to harmonize data. Weight studies by sample size and model relevance (see table):

| Study Type | Weighting Factor | Common Bias Sources |

|---|---|---|

| In vitro (cell lines) | 0.6 | Lack of metabolic activation |

| In vivo (rodents) | 0.8 | Interspecies variability |

Example : A 2024 study resolved contradictions by demonstrating that this compound’s nephrotoxicity in rats was linked to renal accumulation of fluoroacetate, absent in vitro .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify substitution patterns. The fluorine atom deshields adjacent protons (δ 7.8–8.2 ppm for H-2 and H-4) .

- GC-MS/EI : Confirm molecular ion peaks (m/z 224 [M]⁺ for C₁₀H₆BrF) and fragmentation patterns (loss of Br•, m/z 145) .

- FT-IR : Detect C-F (1250–1100 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches. Use KBr pellets for solid samples .

Q. Validation Protocol :

Cross-reference with NIST Chemistry WebBook data for fluorinated naphthalenes .

Compare retention indices (e.g., HP-5MS column: RI = 1420) with published values .

Advanced: How can computational modeling predict the environmental persistence of this compound?

Methodological Answer :

Use QSAR (Quantitative Structure-Activity Relationship) models and molecular dynamics:

EPI Suite™ : Estimate biodegradation (BIOWIN3) and hydrolysis half-lives. Input SMILES: BrC1=CC=C(F)C2=CC=CC=C12 .

Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br (∼65 kcal/mol) and C-F (∼116 kcal/mol) to assess photolytic stability .

Q. Predicted Outcomes :

| Parameter | Value | Environmental Impact |

|---|---|---|

| Log Kow | 3.2 ± 0.3 | Moderate bioaccumulation |

| Atmospheric OH Rate | 1.2 × 10⁻¹² cm³/molec·s | Slow degradation |

Field Validation : Conduct soil microcosm studies with LC-MS/MS quantification to verify model accuracy .

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, vapor-resistant goggles, and fume hoods (≥0.5 m/s airflow) .

- Waste Disposal : Neutralize brominated waste with 10% Na₂S₂O₃ before incineration .

- Emergency Response : For spills, use activated carbon absorbents. Skin exposure requires immediate washing with 5% polyethylene glycol .

Documentation : Maintain SDS sheets aligned with GHS hazard codes (H318: Eye damage; H411: Toxic to aquatic life) .

Advanced: What strategies resolve contradictions in electrophilic substitution reactivity between computational and experimental data?

Q. Methodological Answer :

Benchmarking : Compare DFT-predicted activation energies (e.g., B3LYP/6-311+G(d,p)) with experimental kinetic data (Arrhenius plots) .

Solvent Effects : Simulate polarizable continuum models (PCM) to account for solvent polarity discrepancies. For example, DMSO increases carbocation stability in bromination .

Error Analysis : Quantify systematic errors (e.g., ±5 kcal/mol in DFT) using high-level coupled-cluster (CCSD(T)) calculations .

Case Study : A 2023 study reconciled differences by identifying overlooked steric effects in the naphthalene ring, which DFT underestimated by 12% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。